molecular formula C15H22N2O3S B10959598 1-(3,4-Dimethoxybenzyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea

1-(3,4-Dimethoxybenzyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea

Cat. No.: B10959598
M. Wt: 310.4 g/mol
InChI Key: BFUHQMBGYWCQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-DIMETHOXYBENZYL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA is a complex organic compound that features a thiourea functional groupThe presence of the 3,4-dimethoxybenzyl group enhances its solubility and stability, making it a valuable intermediate in synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYBENZYL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA typically involves the reaction of 3,4-dimethoxybenzyl chloride with tetrahydro-2-furanylmethylamine in the presence of a base, followed by the addition of thiourea. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of protective groups, such as the 3,4-dimethoxybenzyl group, can facilitate the synthesis by preventing unwanted side reactions .

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYBENZYL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The presence of the thiourea group allows for the formation of hydrogen bonds and other non-covalent interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxybenzyl)-N’-methylthiourea
  • N-(3,4-Dimethoxybenzyl)-N’-phenylthiourea
  • N-(3,4-Dimethoxybenzyl)-N’-ethylthiourea

Uniqueness

N-(3,4-DIMETHOXYBENZYL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA is unique due to the presence of the tetrahydro-2-furanylmethyl group, which imparts additional steric and electronic properties. This structural feature can enhance the compound’s solubility, stability, and reactivity compared to other similar thiourea derivatives .

Properties

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(oxolan-2-ylmethyl)thiourea

InChI

InChI=1S/C15H22N2O3S/c1-18-13-6-5-11(8-14(13)19-2)9-16-15(21)17-10-12-4-3-7-20-12/h5-6,8,12H,3-4,7,9-10H2,1-2H3,(H2,16,17,21)

InChI Key

BFUHQMBGYWCQFC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=S)NCC2CCCO2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.